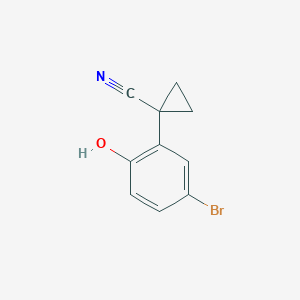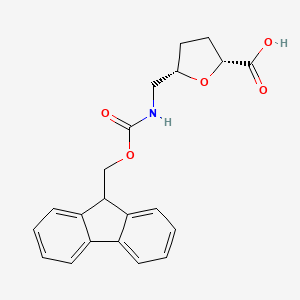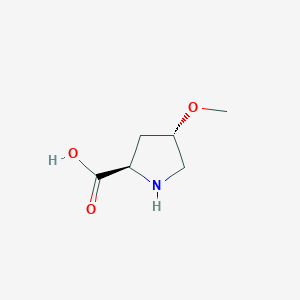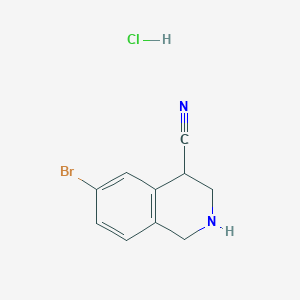
6-Bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrilehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrilehydrochloride is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a bromine atom at the 6th position, a tetrahydroisoquinoline core, and a carbonitrile group at the 4th position, with an additional hydrochloride group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrilehydrochloride typically involves multiple steps:
Reduction: The reduction of the isoquinoline ring to form the tetrahydroisoquinoline core.
Nitrile Formation:
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Controlled Bromination: Using bromine or bromine-containing reagents under controlled conditions.
Catalytic Reduction: Employing catalysts such as palladium or platinum to facilitate the reduction process.
Nitrile Introduction: Using cyanide sources under specific conditions to introduce the nitrile group.
Salt Formation: Reacting the final product with hydrochloric acid to form the hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrilehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can further modify the tetrahydroisoquinoline core.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield quinoline derivatives.
Reduction: Can produce fully reduced isoquinoline derivatives.
Substitution: Results in various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
6-Bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrilehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrilehydrochloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity to exert its effects.
Affect Cellular Processes: Influence cellular processes such as apoptosis, proliferation, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the carbonitrile and hydrochloride groups.
1,2,3,4-Tetrahydroisoquinoline: Lacks the bromine and carbonitrile groups.
6-Bromoisoquinoline: Lacks the tetrahydro and carbonitrile groups.
Uniqueness
6-Bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrilehydrochloride is unique due to the combination of its bromine, tetrahydroisoquinoline, carbonitrile, and hydrochloride groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C10H10BrClN2 |
|---|---|
Poids moléculaire |
273.55 g/mol |
Nom IUPAC |
6-bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H9BrN2.ClH/c11-9-2-1-7-5-13-6-8(4-12)10(7)3-9;/h1-3,8,13H,5-6H2;1H |
Clé InChI |
IGQCVRIEMQYUFQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(CN1)C=CC(=C2)Br)C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



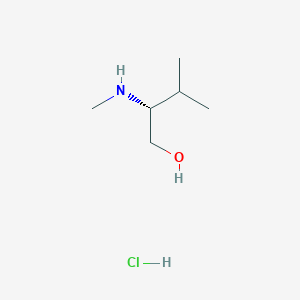

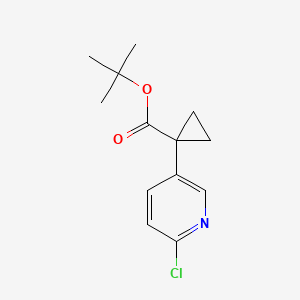

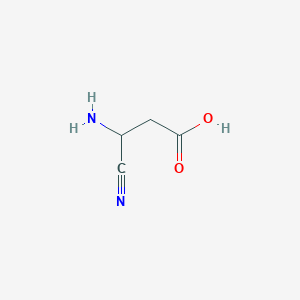

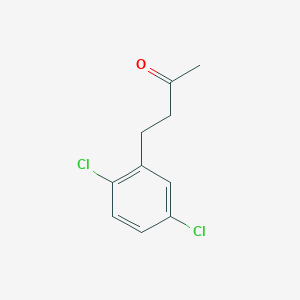

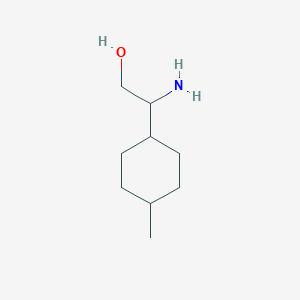
![2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13517715.png)
